

# The Therapeutic Potential of Interleukin-37 (RX-37): A Comparative Guide

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This guide provides a comparative analysis of the therapeutic potential of Interleukin-37 (IL-37), a cytokine with potent anti-inflammatory properties. For the purpose of this guide, we will refer to it as **RX-37**. We will explore its mechanism of action, compare its performance with established alternative therapies in key inflammatory diseases, and provide supporting experimental data and protocols.

## Introduction to RX-37 (Interleukin-37)

Interleukin-37 (IL-37) is a member of the IL-1 family of cytokines and has emerged as a fundamental inhibitor of innate and adaptive immunity.<sup>[1][2]</sup> Unlike many other interleukins that are pro-inflammatory, IL-37 exerts broad anti-inflammatory effects, making it a promising therapeutic candidate for a range of inflammatory and autoimmune diseases.<sup>[2][3]</sup> The subsequent sections will delve into the molecular mechanisms underpinning its function and present preclinical and clinical evidence of its therapeutic potential.

## Mechanism of Action of RX-37

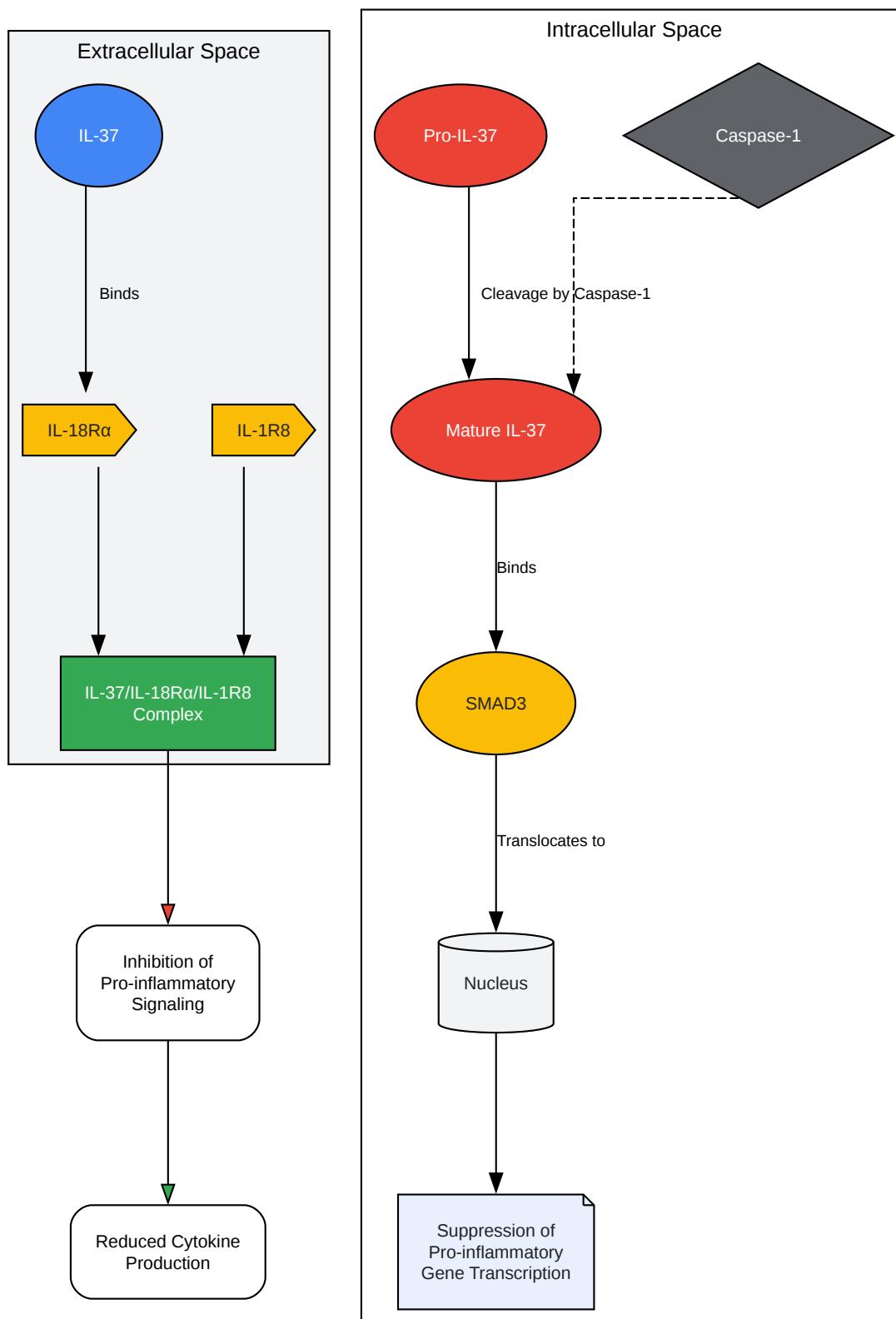
**RX-37** functions through both extracellular and intracellular pathways to suppress inflammation.

**Extracellular Mechanism:** Secreted IL-37 can bind to the IL-18 receptor alpha chain (IL-18R $\alpha$ ).<sup>[4]</sup> This binding, however, does not recruit the IL-18R $\beta$  chain, which is necessary for pro-

inflammatory signaling. Instead, it forms a complex with the IL-1 family decoy receptor IL-1R8 (also known as SIGIRR).[4][5] This ternary complex (IL-37/IL-18R $\alpha$ /IL-1R8) is central to IL-37's extracellular anti-inflammatory activity, leading to the inhibition of pro-inflammatory signaling pathways such as NF- $\kappa$ B and MAPK.[4][6]

**Intracellular Mechanism:** Following pro-inflammatory stimuli, the precursor form of IL-37 can be cleaved by caspase-1 into a mature form. This mature IL-37 can translocate to the nucleus where it interacts with SMAD3. This interaction suppresses the transcription of pro-inflammatory genes.

Below is a diagram illustrating the signaling pathway of **RX-37**.

[Click to download full resolution via product page](#)**Figure 1:** Signaling Pathway of RX-37 (IL-37).

# Therapeutic Potential and Comparative Analysis

**RX-37** has shown therapeutic potential in a variety of inflammatory conditions. This section compares its performance with alternative therapies, supported by experimental data.

## Gout

Gout is an inflammatory arthritis triggered by the deposition of monosodium urate (MSU) crystals in the joints. The inflammatory response is primarily mediated by IL-1 $\beta$ .

**RX-37** in Gout: Preclinical studies have demonstrated that recombinant human IL-37 (rhIL-37) can suppress MSU crystal-induced inflammation.<sup>[7][8]</sup> It has been shown to have both preventive and therapeutic effects in murine models of gout.<sup>[7]</sup> The anti-inflammatory effect is partly dependent on the Mer tyrosine kinase (Mertk) signaling pathway.<sup>[7]</sup> Furthermore, genetic and mechanistic evidence supports the role of IL-37 in the pathogenesis of gout, highlighting its therapeutic potential.<sup>[9]</sup>

Alternative Therapies for Gout: Current treatments for acute gout flares often involve nonsteroidal anti-inflammatory drugs (NSAIDs), colchicine, and corticosteroids. For recurrent gout, urate-lowering therapies are the standard of care. In cases of refractory gout, IL-1 inhibitors are used.

- Anakinra (Kineret®): A recombinant IL-1 receptor antagonist that blocks the activity of both IL-1 $\alpha$  and IL-1 $\beta$ .<sup>[10][11][12]</sup>
- Canakinumab (Ilaris®): A human monoclonal antibody that specifically neutralizes IL-1 $\beta$ .
- Rilonacept (Arcalyst®): A dimeric fusion protein that acts as an IL-1 trap, binding to both IL-1 $\alpha$  and IL-1 $\beta$ .<sup>[13][14][15]</sup>

Comparative Data:

Therapy	Mechanism of Action	Key Preclinical/Clinical Findings in Gout
RX-37 (rhIL-37)	Dual extracellular and intracellular anti-inflammatory pathways.	Suppresses MSU-induced inflammation in vitro and in vivo; reduces neutrophil recruitment and pro-inflammatory cytokine production. <sup>[7]</sup>
Anakinra	IL-1 receptor antagonist.	Effective in treating gout flares, particularly in patients with contraindications to standard therapies.
Canakinumab	Neutralizes IL-1 $\beta$ .	Reduces the risk of recurrent gout flares in patients with frequent attacks.
Rilonacept	IL-1 $\alpha$ and IL-1 $\beta$ trap.	Shown to reduce the frequency of gout flares. <sup>[13]</sup> <sup>[14]</sup> <sup>[15]</sup>

## Inflammatory Bowel Disease (IBD)

IBD, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract.

**RX-37 in IBD:** In a mouse model of dextran sodium sulfate (DSS)-induced colitis, transgenic expression of human IL-37 was protective, ameliorating clinical and histological signs of the disease.<sup>[16]</sup> This protection was associated with decreased production of pro-inflammatory cytokines like TNF- $\alpha$  and IL-1 $\beta$ , and an increase in the anti-inflammatory cytokine IL-10.<sup>[16]</sup> Adoptive transfer of IL-37-producing T-cells also attenuated intestinal inflammation in a chronic IBD model.<sup>[17]</sup>

**Alternative Therapies for IBD:** The treatment landscape for IBD is broad and includes aminosalicylates, corticosteroids, immunomodulators, and biologic agents targeting TNF- $\alpha$ , integrins, and other inflammatory pathways.

- Anti-TNF- $\alpha$  agents (e.g., Infliximab, Adalimumab): Monoclonal antibodies that neutralize TNF- $\alpha$ , a key pro-inflammatory cytokine in IBD.
- Anti-integrin agents (e.g., Vedolizumab): Monoclonal antibodies that block leukocyte trafficking to the gut.
- JAK inhibitors (e.g., Tofacitinib): Small molecules that inhibit Janus kinases, thereby blocking the signaling of multiple pro-inflammatory cytokines.

Comparative Data:

Therapy	Mechanism of Action	Key Preclinical/Clinical Findings in IBD
RX-37	Broad anti-inflammatory effects, including suppression of TNF- $\alpha$ and IL-1 $\beta$ , and induction of IL-10.	Protects against DSS-induced colitis in mice, reducing inflammation and tissue damage. <a href="#">[16]</a>
Anti-TNF- $\alpha$ agents	Neutralizes TNF- $\alpha$ .	Induces and maintains remission in a significant proportion of patients with moderate to severe IBD.
Vedolizumab	Blocks $\alpha 4\beta 7$ integrin, preventing leukocyte migration to the gut.	Effective in inducing and maintaining clinical remission in IBD, with a gut-selective mechanism of action.
Tofacitinib	Inhibits Janus kinases (JAK1, JAK2, JAK3).	Effective in inducing and maintaining remission in ulcerative colitis.

## Experimental Protocols

### In Vivo Murine Model of Gouty Arthritis

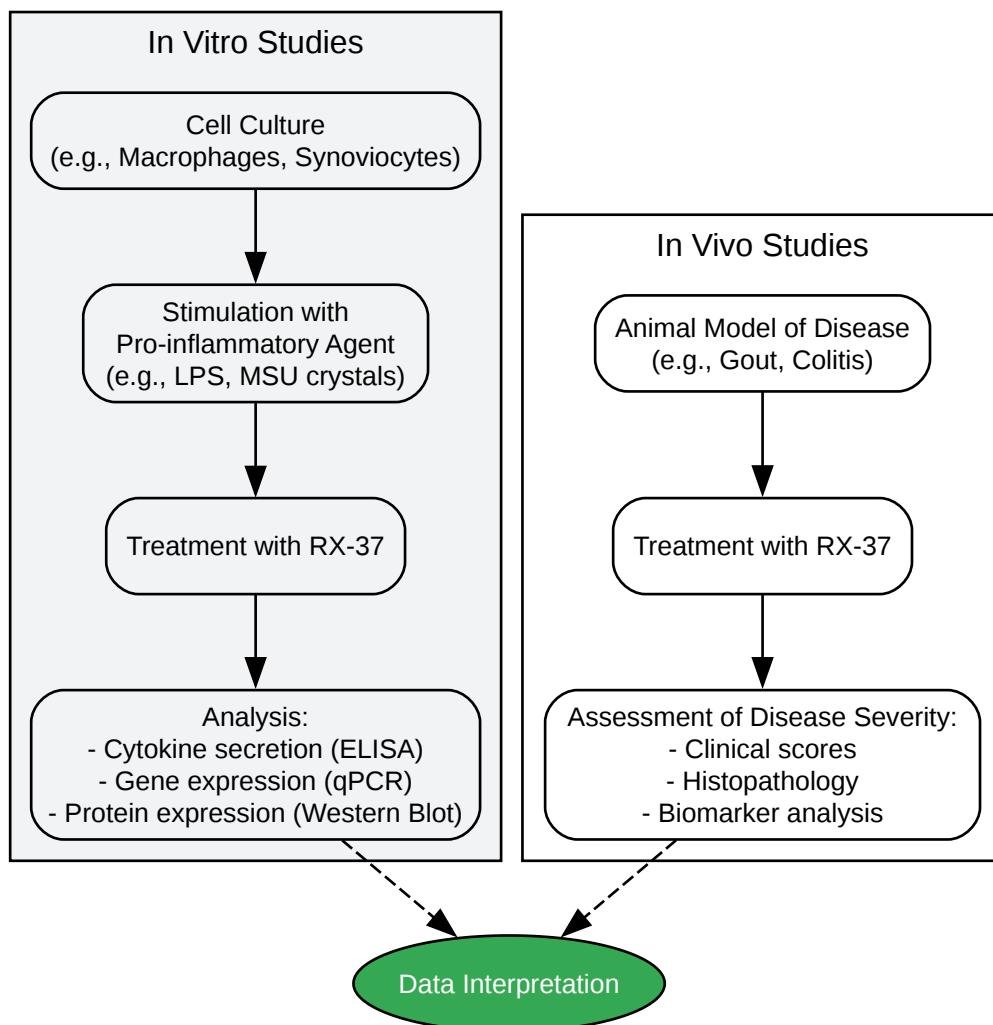
Objective: To evaluate the therapeutic efficacy of rhIL-37 in a murine model of acute gouty arthritis.

### Methodology:

- Induction of Gouty Arthritis: Male C57BL/6 mice are injected intra-articularly in the ankle with 100 µg of MSU crystals suspended in 10 µl of sterile saline.
- Treatment: Recombinant human IL-37 (rhIL-37) is administered intraperitoneally at a dose of 1 µg per mouse, 1 hour before the MSU crystal injection (preventive protocol) or 6 hours after (therapeutic protocol). Control mice receive vehicle (saline).
- Assessment of Inflammation:
  - Joint Swelling: Ankle thickness is measured using a caliper at various time points (e.g., 6, 12, 24, and 48 hours) after MSU injection.
  - Histological Analysis: Ankle joints are harvested at 48 hours, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammatory cell infiltration and synovial hyperplasia.
  - Cytokine Analysis: Peritoneal lavage fluid or joint tissue homogenates are collected to measure the levels of pro-inflammatory cytokines (e.g., IL-1 $\beta$ , TNF- $\alpha$ , IL-6) by ELISA.
- Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA, t-test) to compare the treatment groups with the control group.

## Experimental Workflow for Assessing Anti-inflammatory Effects

The following diagram outlines a typical experimental workflow to assess the anti-inflammatory potential of a therapeutic agent like **RX-37**.

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**Figure 2:** General experimental workflow.

## Conclusion

**RX-37** (Interleukin-37) represents a promising novel therapeutic agent for the treatment of a wide range of inflammatory diseases. Its unique dual mechanism of action, targeting both extracellular and intracellular inflammatory pathways, offers the potential for broad anti-inflammatory efficacy. Preclinical data in models of gout and IBD are encouraging, demonstrating its ability to suppress key pro-inflammatory cytokines and ameliorate disease pathology.

Compared to existing therapies, many of which target single cytokines or pathways, **RX-37**'s broader mechanism may offer advantages in complex inflammatory conditions. Further clinical investigation is warranted to fully elucidate the therapeutic potential of **RX-37** and its place in the armamentarium of anti-inflammatory treatments. The data presented in this guide provide a foundation for researchers and drug development professionals to consider the further exploration and validation of **RX-37**'s therapeutic utility.

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